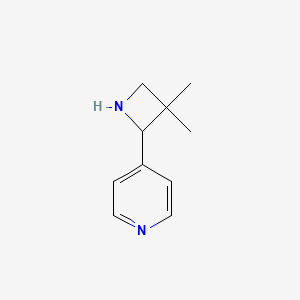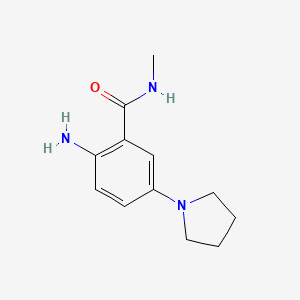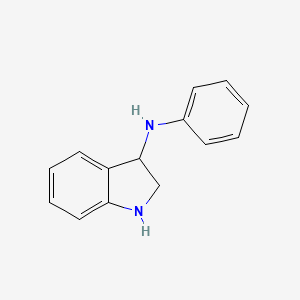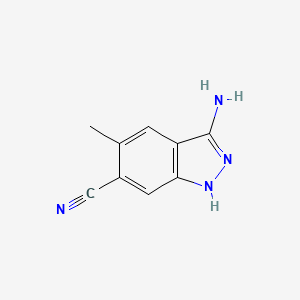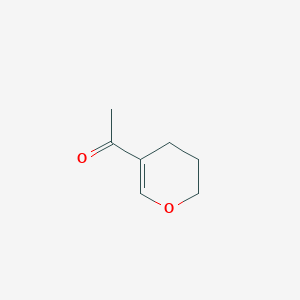![molecular formula C16H14N2O B1382099 3-[3-(benzyloxy)phenyl]-1H-pyrazole CAS No. 1803600-65-8](/img/structure/B1382099.png)
3-[3-(benzyloxy)phenyl]-1H-pyrazole
Overview
Description
“3-[3-(benzyloxy)phenyl]-1H-pyrazole” is a chemical compound with the CAS Number: 1803600-65-8 . It has a molecular weight of 250.3 . The IUPAC name for this compound is 3-(3-(benzyloxy)phenyl)-1H-pyrazole .
Molecular Structure Analysis
The InChI code for “3-[3-(benzyloxy)phenyl]-1H-pyrazole” is 1S/C16H14N2O/c1-2-5-13(6-3-1)12-19-15-8-4-7-14(11-15)16-9-10-17-18-16/h1-11H,12H2,(H,17,18) . This code provides a standard way to encode the molecular structure using text.
Scientific Research Applications
Anticancer Activity
The compound 3-[3-(benzyloxy)phenyl]-1H-pyrazole and its derivatives have been studied for their potential anticancer properties. A series of derivatives were designed and synthesized to evaluate their EGFR kinase inhibitory and antiproliferative activities against various human cancer cell lines, including breast cancer (MCF-7), non-small lung tumor (A549), colon cancer (HCT-116), and cervical cancer (SiHa) .
Tubulin Polymerization Inhibition
Some derivatives of this compound have been designed and synthesized to act as inhibitors of tubulin polymerization. These derivatives have been evaluated for their cytotoxicity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines, indicating a potential application in the treatment of these cancers .
Research and Production Support
While not a direct application of the compound itself, 3-benzyloxyphenylboronic acid , a related compound, is offered by scientific suppliers to support research and production in healthcare and science education markets. This highlights the broader utility of such compounds in various scientific fields .
Safety and Hazards
The safety information for “3-[3-(benzyloxy)phenyl]-1H-pyrazole” includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, and others .
Mechanism of Action
Target of Action
Similar compounds have been shown to have anti-inflammatory effects, suggesting potential targets could be enzymes involved in inflammation, such as cyclooxygenases .
Mode of Action
Based on the anti-inflammatory activity of similar compounds, it may inhibit enzymes involved in the inflammatory response, thereby reducing inflammation .
Biochemical Pathways
Given the anti-inflammatory activity of similar compounds, it may impact the arachidonic acid pathway, which is involved in the production of pro-inflammatory mediators .
Result of Action
Similar compounds have been shown to have anti-inflammatory effects, suggesting that this compound may also reduce inflammation at the molecular and cellular levels .
properties
IUPAC Name |
5-(3-phenylmethoxyphenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-2-5-13(6-3-1)12-19-15-8-4-7-14(11-15)16-9-10-17-18-16/h1-11H,12H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXRJHOZFRYHTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



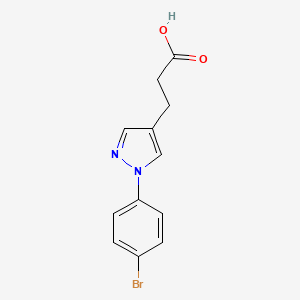

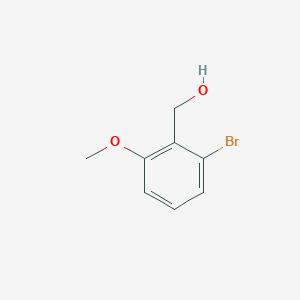
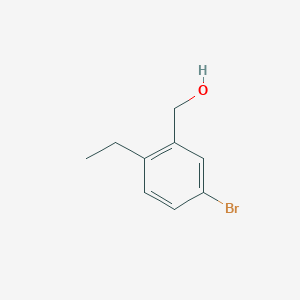

![2-[(1-Acetylazetidin-3-yl)oxy]acetic acid](/img/structure/B1382022.png)
